molecular formula C16H13Cl2NO3 B5112328 methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate

methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate

Cat. No.: B5112328
M. Wt: 338.2 g/mol
InChI Key: RVPYLVXAESWXNB-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenylacetate backbone, with a 2,4-dichlorobenzoyl amide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with methyl 2-amino-2-phenylacetate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetic acid

    Reduction: Methyl 2-[(2,4-dichlorobenzyl)amino]-2-phenylacetate

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoate
  • Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate
  • Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-(4-methylphenyl)acetate

Uniqueness: Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate is unique due to its specific substitution pattern and the presence of both ester and amide functional groups. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-22-16(21)14(10-5-3-2-4-6-10)19-15(20)12-8-7-11(17)9-13(12)18/h2-9,14H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYLVXAESWXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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